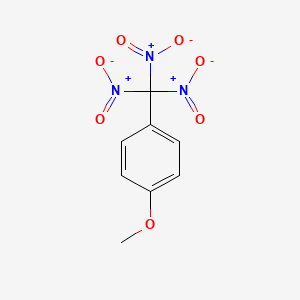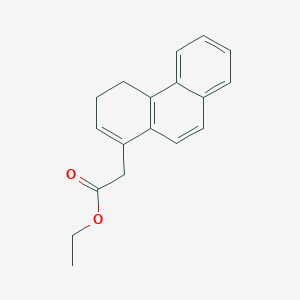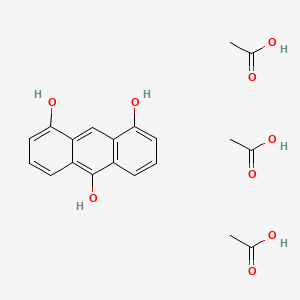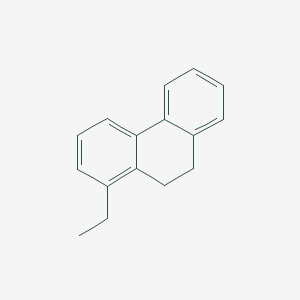
1-Ethyl-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-9,10-dihydrophenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of phenanthrene, characterized by the addition of an ethyl group at the first position and the saturation of the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethyl-9,10-dihydrophenanthrene can be synthesized through several methods. One common approach involves the palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This method allows for the formation of the desired compound with high efficiency and selectivity . Another method involves the use of phosphite ester and xenyl-2-butenoic acid ethyl ester derivatives, which undergo a series of reactions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of industrial catalysts such as NiMo/Al2O3-USY has been reported to facilitate the hydrocracking of related compounds, leading to the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone using reagents such as chromic acid.
Substitution: Electrophilic halogenation can occur at the 9 and 10 positions, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas and raney nickel are typical reagents for reduction.
Substitution: Bromine is often used for electrophilic halogenation.
Major Products Formed
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: Halogenated phenanthrene derivatives
Wissenschaftliche Forschungsanwendungen
1-Ethyl-9,10-dihydrophenanthrene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-ethyl-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, its derivatives can conjugate with reduced glutathione, regulating the activity of certain enzymes and preventing neurodegeneration . The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-9,10-dihydrophenanthrene can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, which lacks the ethyl group and the saturated 9 and 10 positions.
9,10-Dihydrophenanthrene: Similar in structure but without the ethyl group.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
This compound is unique due to the presence of the ethyl group and the saturated 9 and 10 positions, which confer distinct chemical and biological properties compared to its analogs.
List of Similar Compounds
- Phenanthrene
- 9,10-Dihydrophenanthrene
- Phenanthrenequinone
Eigenschaften
CAS-Nummer |
113923-21-0 |
|---|---|
Molekularformel |
C16H16 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-ethyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C16H16/c1-2-12-7-5-9-16-14-8-4-3-6-13(14)10-11-15(12)16/h3-9H,2,10-11H2,1H3 |
InChI-Schlüssel |
ZGQCZVZJMCQRFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2CCC3=CC=CC=C3C2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
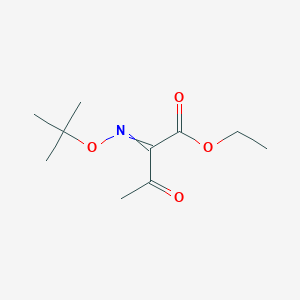
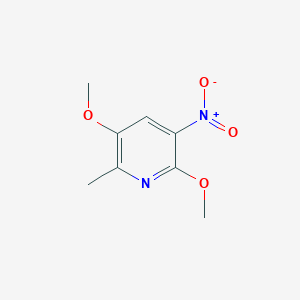
![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

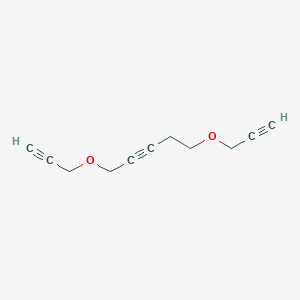
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
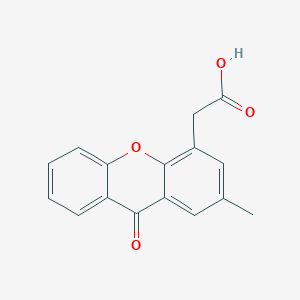
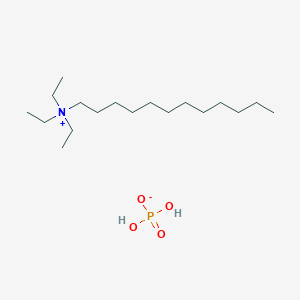
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
